N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide
Description
The exact mass of the compound this compound is 425.15216079 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(19-7-6-17-4-1-2-5-18(17)16-19)22-10-15-30(28,29)26-13-11-25(12-14-26)21-23-8-3-9-24-21/h1-9,16H,10-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKCVMVLRLXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H24N4O3S
- Molecular Weight: 396.55 g/mol
- CAS Number: 1293819
The compound is characterized by a naphthalene core substituted with a sulfonamide group and a pyrimidine-piperazine moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Serotonin Receptors: The piperazine moiety is known to enhance binding affinity towards serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in anxiety and mood regulation.
- Dopamine Receptors: The structural features suggest potential interactions with dopamine receptors, influencing psychotropic effects.
- Anti-inflammatory Activity: The sulfonamide group may contribute to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other pyrimidine derivatives .
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit anxiolytic properties. A study demonstrated that related piperazine derivatives significantly reduced anxiety-like behaviors in rodent models, suggesting their potential as therapeutic agents in anxiety disorders .
Anti-inflammatory Properties
In vitro studies have shown that the compound effectively inhibits COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . This inhibition is critical in reducing inflammation and pain pathways.
Case Studies and Research Findings
- Study on Anxiety Models:
- Anti-inflammatory Activity Assessment:
Data Table: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
The compound's design is indicative of its potential as a therapeutic agent. The inclusion of the pyrimidine and piperazine rings often correlates with biological activity, particularly in modulating neurotransmitter systems.
Antipsychotic Properties
Research indicates that compounds with similar structures can exhibit antipsychotic effects by acting on dopaminergic and serotonergic receptors. For instance, studies have shown that piperazine derivatives can influence serotonin receptor activity, which is crucial for mood regulation and psychotic disorders .
Anticancer Activity
The sulfonamide group in the compound is known for its role in anticancer activity. Sulfonamides have been studied for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Preliminary studies on similar compounds suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
Given the structural components of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-2-carboxamide, its application in neuropharmacology is promising.
Selective Serotonin Reuptake Inhibitors (SSRIs)
Compounds containing piperazine and pyrimidine rings have been explored as SSRIs. They can enhance serotonin levels in the brain, potentially treating depression and anxiety disorders . The specific interactions of this compound with serotonin receptors warrant further investigation to elucidate its efficacy as an antidepressant.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Potential Activity |
|---|---|
| Naphthalene moiety | Enhances lipophilicity, potentially improving membrane permeability |
| Piperazine ring | Modulates receptor interactions, particularly with serotonin and dopamine receptors |
| Pyrimidine group | May enhance binding affinity to target proteins involved in neurotransmission |
| Sulfonamide group | Implicated in anticancer activity through inhibition of carbonic anhydrases |
Case Studies and Experimental Findings
Several studies have explored related compounds with promising results:
Study on Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives similar to this compound, demonstrating significant binding affinity to dopamine D2 receptors, indicating potential use as antipsychotic agents .
Cancer Research
In vitro studies have shown that sulfonamide-containing compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis. One study highlighted a derivative with a similar structure that led to a 50% reduction in cell viability at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
